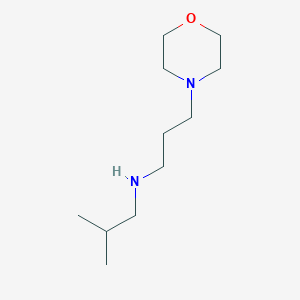

Isobutyl-(3-morpholin-4-yl-propyl)-amine

Beschreibung

Overview of the Molecular Architecture and Key Functional Group Roles in Isobutyl-(3-morpholin-4-yl-propyl)-amine

The isobutyl group , a branched four-carbon alkyl substituent, is known to introduce steric hindrance, which can influence the reactivity of the adjacent secondary amine. fiveable.me This branching can also affect the compound's physical properties, such as its boiling point and solubility, often rendering it less reactive and more compact compared to its linear butyl counterpart. fiveable.me In the broader context of medicinal chemistry, alkyl groups like the isobutyl moiety are fundamental in modulating a molecule's lipophilicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, and metabolism. omicsonline.org

The secondary amine functional group is a pivotal component of the molecule's architecture. wisdomlib.org As a derivative of ammonia (B1221849) with two organic substituents, it imparts basic properties to the compound, allowing it to act as a proton acceptor. studymind.co.ukchemistrytalk.org This basicity is crucial for forming salts, which can enhance water solubility. ncert.nic.in The lone pair of electrons on the nitrogen atom also makes the secondary amine a potent nucleophile, enabling it to participate in a wide array of chemical reactions, such as alkylation and acylation. ncert.nic.infiveable.me

The morpholine (B109124) moiety is a heterocyclic amine that is a common feature in numerous approved and experimental drugs. nih.govnih.gov It is often incorporated into bioactive molecules to enhance their physicochemical and metabolic properties. nih.gov The presence of the ether oxygen in the morpholine ring can improve aqueous solubility and metabolic stability, while the tertiary amine within the ring can participate in crucial interactions with biological targets. nih.govresearchgate.net Morpholine is considered a "privileged pharmacophore" because of its frequent appearance in molecules with a wide range of biological activities. nih.govconsensus.app

Table 1: Key Functional Groups in this compound and Their Roles

| Functional Group | Structure | Key Roles |

|---|---|---|

| Isobutyl Group | -CH₂CH(CH₃)₂ | Provides steric bulk, influences lipophilicity and physical properties. fiveable.meomicsonline.org |

| Secondary Amine | -NH- | Acts as a base and a nucleophile, key site for chemical reactions. wisdomlib.orgncert.nic.infiveable.me |

| Propyl Linker | -CH₂CH₂CH₂- | Spatially orients the functional groups, provides flexibility. fiveable.me |

| Morpholine Ring | C₄H₉NO | Enhances pharmacokinetic properties, acts as a pharmacophore. nih.govnih.gov |

Significance of Amine and Morpholine Moieties in Modern Organic Synthesis and Design

Amines are a cornerstone of organic chemistry and are integral to a vast number of biologically active compounds, including proteins, vitamins, and hormones. ncert.nic.in In modern organic synthesis, the amine functional group is one of the most versatile, participating in a wide range of transformations to build molecular complexity. studymind.co.uk Amines are fundamental building blocks in the synthesis of pharmaceuticals, with an estimated 40% of all drugs containing an amine group. chemistrytalk.org Their basicity and nucleophilicity are exploited in numerous synthetic strategies, including the formation of amides, imines, and enamines. ncert.nic.inwikipedia.org

The morpholine ring is a particularly significant heterocyclic motif in contemporary drug design and medicinal chemistry. nih.govnih.gov Its inclusion in a molecule can confer several advantageous properties. The morpholine moiety is often used to improve a compound's pharmacokinetic profile by enhancing its aqueous solubility and metabolic stability. nih.govresearchgate.net The ring's conformationally restricted yet flexible nature can also help to correctly orient other functional groups for optimal interaction with a biological target. nih.gov Furthermore, the morpholine nitrogen can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events. researchgate.net Consequently, the morpholine scaffold is found in a diverse array of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs. nih.gove3s-conferences.org

Historical Development of Synthetic Methodologies for Substituted Amines and Heterocycles

The synthesis of amines has a rich history, with many classical methods still in use today alongside modern innovations. Early methods for the preparation of amines often involved the alkylation of ammonia or primary amines with alkyl halides. britannica.comstudymind.co.uk However, this approach often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, necessitating purification. studymind.co.uk To overcome this, methods for the selective synthesis of primary amines were developed, such as the Gabriel synthesis, which utilizes phthalimide (B116566) as a protected form of ammonia. britannica.com Another historically significant and widely used method is the reduction of nitrogen-containing functional groups, such as nitro compounds, nitriles, and amides, to afford the corresponding amines. wikipedia.orgbritannica.com

The history of heterocyclic chemistry began in the 19th century, in parallel with the development of organic chemistry as a whole. wikipedia.orgresearchgate.net Early discoveries included the isolation of furan (B31954) in 1832 and pyrrole (B145914) in 1834. wikipedia.orgnumberanalytics.com The synthesis of heterocyclic compounds like morpholine has evolved significantly over time. Traditional methods for the synthesis of morpholines often start from 1,2-amino alcohols, which can be cyclized through various multi-step procedures. chemrxiv.org These methods, while effective, can sometimes be inefficient. More recent developments have focused on creating more direct and environmentally friendly synthetic routes. chemrxiv.org

Table 2: Historical Synthetic Methods for Amines

| Method | Description |

|---|---|

| Alkylation of Ammonia/Amines | Reaction of ammonia or a lower-order amine with an alkyl halide. britannica.comstudymind.co.uk |

| Gabriel Synthesis | Utilizes phthalimide to selectively produce primary amines. britannica.com |

| Reductive Amination | Reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent. |

| Reduction of Nitro Compounds | Conversion of a nitro group (-NO₂) to a primary amine (-NH₂). britannica.com |

| Reduction of Nitriles | Conversion of a nitrile (-C≡N) to a primary amine (-CH₂NH₂). britannica.com |

Contemporary Research Trajectories and Prospective Developments for Amine-Containing Compounds

Current research in the synthesis of amine-containing compounds is focused on developing more efficient, selective, and sustainable methods. numberanalytics.com Biocatalysis, for instance, has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and milder reaction conditions compared to traditional chemical methods. mdpi.comresearchgate.net Another area of intense research is the direct functionalization of C-H bonds to form C-N bonds, which provides a more atom-economical approach to amine synthesis by avoiding the need for pre-functionalized starting materials. sciencedaily.com

The future prospects for morpholine derivatives in drug discovery are particularly bright. e3s-conferences.org The continuous demand for novel therapeutics is driving research into new morpholine-containing compounds with enhanced biological activities and improved safety profiles. e3s-conferences.org In central nervous system (CNS) drug discovery, morpholine derivatives are being explored for their potential to treat a range of disorders, including mood disorders, neurodegenerative diseases, and CNS tumors. nih.govacs.org The ability of the morpholine ring to improve blood-brain barrier penetration is a key advantage in this area. nih.gov Furthermore, the development of novel synthetic methods for the efficient construction and functionalization of the morpholine ring will continue to expand its utility in medicinal chemistry. nih.gov As our understanding of the structure-activity relationships of morpholine-containing compounds grows, we can expect to see the development of more targeted and effective drugs for a wide range of diseases. nih.govresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-N-(3-morpholin-4-ylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-11(2)10-12-4-3-5-13-6-8-14-9-7-13/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWBNONWENYXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Isobutyl 3 Morpholin 4 Yl Propyl Amine and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation in Aliphatic Amines

The creation of the C-N bond is a fundamental transformation in organic synthesis. For a secondary amine like isobutyl-(3-morpholin-4-yl-propyl)-amine, several modern approaches offer high efficiency and selectivity.

Reductive Amination Protocols and Mechanistic Insights

Reductive amination is a powerful and widely used method for the synthesis of amines, including secondary amines. stackexchange.com This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org A key advantage of this method is its ability to avoid the over-alkylation that can be problematic in direct alkylation of amines with alkyl halides. stackexchange.comharvard.edu

For the synthesis of this compound, this would involve the reaction of isobutyraldehyde (B47883) with 3-morpholinopropan-1-amine. The reaction proceeds through the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. wikipedia.org Subsequent dehydration leads to the formation of an imine. libretexts.org This imine is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanobutyrate (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com Sodium triacetoxyborohydride is often favored due to its mild nature and high selectivity for reducing the iminium ion in the presence of the starting aldehyde. stackexchange.comharvard.edu The reaction is typically carried out in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF) under slightly acidic conditions, often with the addition of acetic acid. stackexchange.com

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde or ketone. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines/iminium ions. chemistrysteps.com | Highly toxic cyanide byproducts. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, non-toxic byproducts. stackexchange.comharvard.edu | More expensive than NaBH₄. |

| Catalytic Hydrogenation (H₂/Catalyst) | "Green" method, high atom economy. wikipedia.org | Requires specialized equipment (hydrogenator). |

Nucleophilic Displacement Reactions for Amine Construction

Nucleophilic substitution represents a classical and straightforward approach to C-N bond formation. In the context of synthesizing this compound, this could be achieved by reacting isobutylamine (B53898) with a suitable 3-morpholinopropyl halide (e.g., 1-(3-chloropropyl)morpholine).

This Sₙ2 reaction involves the nucleophilic attack of the isobutylamine nitrogen on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. To favor the desired mono-alkylation product and minimize the formation of tertiary amines and quaternary ammonium (B1175870) salts, it is often necessary to use a large excess of the starting amine.

While direct alkylation is a fundamental method, it can suffer from a lack of selectivity, leading to a mixture of primary, secondary, tertiary, and quaternary amine products. masterorganicchemistry.com

Transition Metal-Catalyzed Amination and Cross-Coupling Approaches

Modern synthetic organic chemistry has seen a surge in the development of transition-metal-catalyzed methods for C-N bond formation, offering high efficiency and functional group tolerance. acs.org These reactions have become a cornerstone for constructing complex aliphatic amines from simple starting materials. researchgate.net While traditionally more common for aryl amines, cross-coupling reactions are increasingly being adapted for aliphatic systems.

Prominent examples include the Buchwald-Hartwig amination, which typically employs palladium catalysts to couple amines with aryl or vinyl halides. nih.gov While direct application to aliphatic-aliphatic coupling can be challenging, related methodologies are continually being developed. Copper-catalyzed C-N coupling reactions have also re-emerged as a viable alternative. nih.gov

Recent advancements have also explored visible-light-mediated photoredox catalysis in conjunction with nickel catalysis to facilitate the coupling of aliphatic amines with aryl halides under mild conditions. nih.gov These cutting-edge techniques offer promising avenues for the synthesis of complex amines with high precision. rsc.org

Synthesis and Functionalization of the Morpholine (B109124) Heterocycle

The morpholine ring is a common scaffold in many biologically active molecules and requires efficient synthetic strategies for its construction and subsequent functionalization. researchgate.netresearchgate.net

Cyclization Strategies for Morpholine Ring Formation

The construction of the morpholine ring typically involves the formation of two key bonds: a C-N bond and a C-O bond. A common and effective strategy is the intramolecular cyclization of a suitable precursor.

One well-established method involves the reaction of a 2-(alkylamino)ethanol derivative with a two-carbon electrophile. For instance, the reaction of an N-substituted ethanolamine (B43304) with chloroacetyl chloride can lead to an intermediate that, upon reduction and cyclization, forms the morpholine ring. researchgate.net

Another approach involves the cyclization of diethanolamine (B148213) or its derivatives. This can be achieved through dehydration under acidic conditions. More modern methods utilize transition metal catalysis to facilitate the cyclization of amino alcohols with other reagents. organic-chemistry.org For example, palladium-catalyzed aerobic oxidative cyclization of alkenes has been shown to produce various nitrogen heterocycles, including morpholines. organic-chemistry.org

Table 2: Selected Cyclization Strategies for Morpholine Synthesis

| Starting Materials | Reagents and Conditions | Key Features |

| N-substituted ethanolamine and chloroacetyl chloride | 1. NaOH, H₂O, DCM; 2. aq. KOH, IPA | Two-step process involving acylation and subsequent cyclization. researchgate.net |

| 1,2-amino alcohol and ethylene (B1197577) sulfate | tBuOK | A redox-neutral, one or two-step protocol using inexpensive reagents. nih.gov |

| Aminoalkyne substrates | Ru catalyst, transfer hydrogenation | Tandem hydroamination and asymmetric transfer hydrogenation for enantioselective synthesis. organic-chemistry.org |

| α-formyl carboxylates and tosyl-oxazetidine | Base catalysis (e.g., K₂CO₃) | Cascade reaction leading to morpholine hemiaminals. nih.gov |

Regioselective N-Alkylation of Morpholine Derivatives

To synthesize the precursor 3-morpholinopropan-1-amine, a key step is the regioselective N-alkylation of morpholine. One common route involves the cyanoethylation of morpholine with acrylonitrile (B1666552), followed by reduction of the resulting nitrile. google.comgoogle.com

The reaction of morpholine with acrylonitrile proceeds via a Michael addition to yield 3-(morpholin-4-yl)propanenitrile. This intermediate is then reduced to the primary amine, 3-morpholinopropan-1-amine. chemicalbook.com The reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Raney nickel or cobalt catalysts) or chemical reducing agents like sodium borohydride in the presence of a nickel(II) chloride catalyst. google.comchemicalbook.com

Alternatively, direct alkylation of morpholine with a 3-halopropylamine derivative (with a protected amine group) can be employed, followed by deprotection. Another approach is the N-alkylation of morpholine with alcohols, which can be catalyzed by systems like CuO-NiO/γ-Al₂O₃. researchgate.net

Assembling the Isobutyl and Propyl Linkage Components

The synthesis of this compound requires the strategic formation of carbon-nitrogen bonds to connect the isobutyl group and the 3-morpholin-4-yl-propyl moiety. Several synthetic methodologies can be employed to achieve this, with considerations for selectivity and the use of protective groups to ensure the desired product is obtained with high purity.

Stereoselective and Regioselective Synthetic Pathways

The construction of the this compound framework can be approached through various synthetic routes. One common and effective method is reductive amination. pressbooks.pub This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of the target molecule, two main reductive amination strategies can be envisioned:

Reaction of Isobutylamine with 3-morpholinopropanal (B12511): This approach involves the condensation of isobutylamine with 3-morpholinopropanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The reducing agent of choice is often sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the aldehyde.

Reaction of 3-morpholin-4-yl-propylamine with Isobutyraldehyde: Alternatively, 3-morpholin-4-yl-propylamine can be reacted with isobutyraldehyde, followed by reduction. The choice between these two routes may depend on the commercial availability and stability of the starting materials.

Another powerful method for forming the C-N bond is through nucleophilic substitution (SN2) reactions, where an amine displaces a leaving group from an alkyl halide. pressbooks.pub In this context, one could consider:

Alkylation of isobutylamine: Reacting isobutylamine with a 3-morpholinopropyl halide (e.g., 1-bromo-3-morpholinopropane). A challenge with this method is the potential for overalkylation, leading to the formation of a tertiary amine. acs.org To favor monoalkylation, a large excess of the primary amine can be used. lumenlearning.com

Alkylation of 3-morpholin-4-yl-propylamine: Reacting 3-morpholin-4-yl-propylamine with an isobutyl halide (e.g., isobutyl bromide).

For analogues with stereocenters, stereoselective methods would be necessary. For instance, if a chiral center is desired on the propyl chain, an asymmetric synthesis approach could be employed. One such approach is the asymmetric allylation of imines, which can be achieved with high enantioselectivity using organocatalysts. beilstein-journals.org This would introduce a chiral center that could be further elaborated to the final product.

Regioselectivity is a key consideration in these synthetic pathways. For example, in the alkylation of amines, it is crucial to ensure that the alkyl group is attached to the desired nitrogen atom. In the case of this compound, both starting amines (isobutylamine and 3-morpholin-4-yl-propylamine) are primary amines, simplifying the regioselectivity aspect of the initial N-alkylation.

Strategic Application of Protecting Groups in Complex Amine Synthesis

In the synthesis of more complex analogues of this compound, particularly those with multiple reactive functional groups, the use of protecting groups is essential to prevent unwanted side reactions. organic-chemistry.org Amines are nucleophilic and can react with a variety of electrophiles. Protecting groups temporarily mask the amine functionality, rendering it unreactive towards certain reagents. organic-chemistry.org

Common protecting groups for amines include:

Carbamates: These are widely used due to their stability and the availability of various removal conditions.

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid). libretexts.org

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is removed by hydrogenolysis.

9-Fluorenylmethoxycarbonyl (Fmoc): This group is base-labile and is often used in solid-phase peptide synthesis. organic-chemistry.org

For instance, in a multi-step synthesis of a complex analogue, one might need to perform a reaction on a different part of the molecule that would be incompatible with a free amine. In such a scenario, the amine would first be protected (e.g., as a Boc-carbamate). After the desired transformation is complete, the protecting group is removed in a deprotection step to reveal the free amine.

Sustainable and Green Chemical Synthesis Approaches

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. This includes the use of greener solvents, catalyst-free reactions, and organocatalysis.

Reactions in Aqueous Media and Solvent-Free Conditions

Performing organic reactions in water as a solvent offers significant environmental benefits over traditional organic solvents, which are often volatile, flammable, and toxic. The synthesis of amines in aqueous media has been explored. For example, secondary and tertiary amines can be prepared from primary and secondary amines, respectively, in completely aqueous media using a bicatalytic system. researchgate.net The reductive amination of aldehydes and ketones can also be carried out in aqueous environments. organic-chemistry.org

Solvent-free, or neat, reaction conditions represent an even greener approach by eliminating the solvent altogether. researchgate.net This not only reduces waste but can also lead to higher reaction rates and yields. Several methods for the synthesis of amines have been adapted to solvent-free conditions:

Reductive Amination: This reaction can be performed under solvent-free conditions using a solid acid-activated sodium borohydride as the reducing agent. researchgate.net

N-Alkylation: The N-alkylation of amines with alcohols has been achieved under solvent-free conditions using various catalysts. nih.govwordpress.comresearchgate.net This is a highly atom-economical process as the only byproduct is water.

Amide Synthesis: Amides, which can be precursors to amines, have been synthesized from phenyl esters and aryl amines under solvent- and transition-metal-free conditions. rsc.org

Propargylamine Synthesis: The A3 coupling reaction to form propargylamines can be carried out under solvent-free conditions. nih.gov

The synthesis of this compound could potentially be adapted to these green conditions, for example, by performing the reductive amination of isobutyraldehyde with 3-morpholin-4-yl-propylamine under solvent-free conditions.

Catalyst-Free and Organocatalytic Methodologies

The use of catalysts is often essential for efficient chemical transformations. However, many catalysts are based on heavy metals, which can be toxic and difficult to remove from the final product. Catalyst-free and organocatalytic methods offer more sustainable alternatives.

Catalyst-Free Methodologies:

Some reactions can proceed efficiently without the need for a catalyst, often by using thermal energy or by taking advantage of the inherent reactivity of the starting materials. For instance, a multicomponent decarboxylative A3-coupling for the synthesis of propargylamines has been developed under catalyst- and solvent-free conditions. acs.org While direct catalyst-free methods for the synthesis of simple secondary amines like this compound are less common, the N-alkylation of amines with alcohols can sometimes be promoted by a strong base like potassium tert-butoxide, which acts as a reagent rather than a catalyst in the traditional sense. researchgate.net

Organocatalytic Methodologies:

Organocatalysis utilizes small organic molecules as catalysts. This field has grown rapidly and provides a powerful tool for asymmetric synthesis. In the context of amine synthesis, organocatalysts have been used for:

Asymmetric Michael Addition: Chiral pyrrolidine-based organocatalysts have been used in the asymmetric Michael addition of aldehydes to nitroolefins, which can be a step in the synthesis of chiral amines. beilstein-journals.org

Asymmetric Allylation: Chiral BINOL-derived catalysts can be used for the asymmetric organocatalytic allylation of acylimines to produce chiral homoallylic amines. beilstein-journals.org

Annulation Reactions: N-heterocyclic carbenes (NHCs) have been employed as organocatalysts in annulation reactions to construct chiral hydroxylamine-containing heterocycles. acs.org

For the synthesis of chiral analogues of this compound, an organocatalytic approach could be highly valuable for establishing the desired stereochemistry in a controlled and environmentally friendly manner.

Data Tables

Table 1: Comparison of Synthetic Routes to this compound

| Synthetic Route | Key Reagents | Advantages | Potential Challenges |

| Reductive Amination | Isobutylamine, 3-morpholinopropanal, NaBH₃CN | High selectivity, mild conditions | Availability and stability of the aldehyde |

| Reductive Amination | 3-morpholin-4-yl-propylamine, Isobutyraldehyde, NaBH₃CN | Readily available starting materials | Potential for side reactions with the aldehyde |

| SN2 Alkylation | Isobutylamine, 1-bromo-3-morpholinopropane | Direct C-N bond formation | Risk of overalkylation |

| SN2 Alkylation | 3-morpholin-4-yl-propylamine, Isobutyl bromide | Straightforward approach | Potential for elimination side reactions |

Table 2: Common Amine Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine) |

Reaction Mechanisms and Comprehensive Reactivity Studies of Isobutyl 3 Morpholin 4 Yl Propyl Amine

Fundamental Nucleophilic Character of the Secondary Amine Functionality

The secondary amine group is a key reactive site in the molecule, acting as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This inherent nucleophilicity allows it to readily react with various electrophiles. chemguide.co.uklibretexts.orglibretexts.org

Intrinsic Basicity and pKa Considerations of Amine Derivatives

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. masterorganicchemistry.com Simple alkylamines typically have pKaH values in the range of 9.5 to 11.0, making them more basic than ammonia (B1221849). libretexts.orglibretexts.org This increased basicity is attributed to the electron-donating inductive effect of the alkyl groups, which stabilizes the positive charge on the resulting ammonium (B1175870) ion. libretexts.orglibretexts.org

For Isobutyl-(3-morpholin-4-yl-propyl)-amine, the secondary nitrogen is substituted with an isobutyl group and a 3-morpholinopropyl group. Both are alkyl groups and are expected to enhance the basicity of the secondary amine compared to ammonia. The pKaH of analogous secondary amines, such as diethylamine (pKaH ≈ 11), suggests that the secondary amine in the target molecule will be a relatively strong base. youtube.com

Table 1: Comparative pKaH Values of Representative Amines

| Compound Name | Structure | Amine Type | pKa of Conjugate Acid (pKaH) |

|---|---|---|---|

| Ammonia | NH₃ | - | 9.25 youtube.com |

| Ethylamine | CH₃CH₂NH₂ | Primary | 10.67 alfa-chemistry.com |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | ~11.0 youtube.com |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.8 masterorganicchemistry.com |

| Piperidine | C₅H₁₀NH | Secondary (Cyclic) | 11.12 alfa-chemistry.com |

| Morpholine (B109124) | C₄H₈ONH | Secondary (Cyclic) | 8.33 |

Influence of Steric and Electronic Effects on Nucleophilic Reactivity

Nucleophilicity, while often correlated with basicity, is a kinetic phenomenon influenced by both electronic and steric factors. acs.orgmasterorganicchemistry.com

Electronic Effects: The electron-donating nature of the isobutyl and 3-morpholinopropyl groups increases the electron density on the secondary nitrogen, enhancing its nucleophilicity. libretexts.org This makes the amine more reactive towards electron-deficient centers.

Steric Effects: The bulkiness of substituents around the nitrogen atom can hinder its approach to an electrophile, thereby reducing its nucleophilic reactivity. masterorganicchemistry.comreddit.com The isobutyl group, being branched, exerts more steric hindrance than a straight-chain alkyl group like n-butyl. masterorganicchemistry.comacs.org This steric hindrance can slow down the rate of reaction, particularly in sterically demanding transformations like SN2 reactions. reddit.com For instance, the nucleophilicity of amines shows a clear trend where sterically bulky amines like t-butylamine are significantly less nucleophilic than less hindered primary amines. masterorganicchemistry.com

Kinetic and Thermodynamic Aspects of Amine-Electrophile Interactions

The reaction of the secondary amine with an electrophile, such as an alkyl halide, typically proceeds via an SN2 mechanism. libretexts.org The reaction rate is dependent on the concentration of both the amine and the electrophile.

The initial product of such a reaction is a tertiary ammonium salt. In the presence of a base (which could be another molecule of the starting amine), this salt can be deprotonated to yield a neutral tertiary amine. However, the product amine is also nucleophilic and can compete with the starting material for the electrophile, potentially leading to the formation of a quaternary ammonium salt. chemguide.co.uklibretexts.orglibretexts.org

Thermodynamically, the formation of N-C bonds in these reactions is generally favorable. The precise equilibrium position depends on the specific reactants and reaction conditions. Kinetic studies on similar amine-electrophile reactions often show that secondary amines are more nucleophilic than primary amines, despite potential steric effects. acs.org

Reactivity Profile of the Morpholine Heterocyclic Ring

Conformational Analysis and Ring Strain Effects on Reactivity

The morpholine ring predominantly adopts a stable chair conformation to minimize torsional strain. acs.orgresearchgate.netnih.govacs.org In this conformation, substituents on the nitrogen can occupy either an axial or an equatorial position. Studies have shown that the equatorial chair conformer is generally lower in energy and thus more predominant. researchgate.netnih.govacs.org The preference for a specific conformation can impact the accessibility of the nitrogen's lone pair and thus its reactivity. acs.orgnih.gov

Unlike smaller rings, the six-membered morpholine ring does not suffer from significant angle strain. Its reactivity is therefore not enhanced by ring strain release. The ring can undergo ring-opening reactions, but this typically requires harsh conditions or specific reagents, such as photochemical methods or strong bases. nih.govnih.govgoogle.com

Electronic Modulation by the Ring Oxygen Atom on Nitrogen Reactivity

The oxygen atom within the morpholine ring exerts a significant electronic influence. Oxygen is more electronegative than nitrogen and carbon, leading to a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the tertiary nitrogen atom. masterorganicchemistry.com

As a result, the tertiary amine in the morpholine ring is significantly less basic and less nucleophilic than a comparable acyclic tertiary amine like triethylamine. masterorganicchemistry.com The pKaH of morpholine is around 8.33, which is considerably lower than that of piperidine (11.12), where the oxygen is replaced by a CH₂ group. alfa-chemistry.com This demonstrates the powerful electron-withdrawing effect of the ether oxygen, which deactivates the morpholine nitrogen towards electrophiles.

Chemical Transformations Involving the Propyl Linkage

Selective Oxidation and Reduction Reactions

No specific studies on the selective oxidation or reduction of the propyl linkage in this compound have been reported in the available scientific literature. Research on analogous N-alkylated morpholine derivatives suggests that the tertiary amine and the morpholine ring can be susceptible to oxidation under various conditions, potentially leading to N-oxides or ring-opened products. However, specific conditions and outcomes for the selective transformation of the propyl chain in the title compound are not documented. Similarly, while the reduction of related functional groups is a common synthetic procedure, no literature specifically details the reduction reactions involving the propyl linkage of this compound.

Rearrangement and Cleavage Reactions within the Alkyl Chain

Detailed investigations into rearrangement and cleavage reactions specifically within the propyl chain of this compound are not available. General studies on long-chain alkylamines indicate that under certain catalytic or photolytic conditions, C-C bond cleavage or skeletal rearrangements can occur. For instance, copper-catalyzed oxidative cleavage of C(sp³)–C(sp³) bonds has been demonstrated in various amines, often leading to amides. However, the applicability of such methods to this compound and the specific products that would form have not been experimentally verified.

Intermolecular and Intramolecular Reaction Dynamics and Selectivity

Cyclization Reactions Mediated by Amine Functionality

There is no available research documenting cyclization reactions mediated by the amine functionality of this compound. In principle, the secondary amine could participate in intramolecular cyclization if a suitable electrophilic center were present on the isobutyl or propyl group, or through transition-metal-catalyzed processes. However, no such reactions have been reported for this specific molecule.

Multicomponent Reactions Incorporating Amine and Heterocycle

While multicomponent reactions (MCRs) are a powerful tool in synthetic chemistry for building molecular complexity, and amines and heterocycles are common components in such reactions, there are no specific examples in the literature that utilize this compound as a reactant. The secondary amine functionality suggests its potential utility in MCRs such as the Mannich or Ugi reactions; however, its actual reactivity and the structures of any potential products from such reactions remain uninvestigated.

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled method for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR techniques. ¹H NMR provides information on the number of different types of protons, their relative numbers, and their neighboring protons. ¹³C NMR reveals the number of non-equivalent carbons and their electronic environments.

For Isobutyl-(3-morpholin-4-yl-propyl)-amine, the predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of its constituent fragments: the isobutyl group, the propyl chain, and the morpholine (B109124) ring. The electron-withdrawing effects of the nitrogen and oxygen atoms significantly influence the chemical shifts of nearby protons and carbons, causing them to appear at a lower field (downfield).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Isobutyl CH₃ | ~0.9 | Doublet | 6H |

| Isobutyl CH | ~1.8 | Multiplet | 1H |

| Isobutyl CH₂ | ~2.4 | Doublet | 2H |

| Propyl CH₂ (central) | ~1.6 | Quintet | 2H |

| Propyl CH₂ (adjacent to morpholine) | ~2.4 | Triplet | 2H |

| Propyl CH₂ (adjacent to amine) | ~2.6 | Triplet | 2H |

| Morpholine CH₂ (adjacent to N) | ~2.4 | Triplet | 4H |

| Morpholine CH₂ (adjacent to O) | ~3.7 | Triplet | 4H |

| Amine NH | Broad singlet | 1H |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Isobutyl CH₃ | ~20 |

| Isobutyl CH | ~28 |

| Isobutyl CH₂ | ~58 |

| Propyl CH₂ (central) | ~26 |

| Propyl CH₂ (adjacent to morpholine) | ~57 |

| Propyl CH₂ (adjacent to amine) | ~48 |

| Morpholine CH₂ (adjacent to N) | ~54 |

| Morpholine CH₂ (adjacent to O) | ~67 |

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, allowing for the unambiguous assignment of ¹H and ¹³C signals and the determination of the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity within the isobutyl and propyl fragments. For instance, the isobutyl CH proton would show a correlation to both the isobutyl CH₃ and CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be instrumental in assigning each carbon signal to its attached proton(s). For example, the carbon signal at approximately 67 ppm would show a cross-peak with the proton signal at around 3.7 ppm, confirming their assignment to the morpholine methylene (B1212753) groups adjacent to the oxygen atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is crucial for establishing the connectivity between the different fragments of the molecule. Key correlations would be expected between the propyl CH₂ protons and the adjacent carbons of the morpholine ring, as well as between the isobutyl CH₂ protons and the carbons of the propyl chain through the linking nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For a flexible molecule like this compound, NOESY could reveal through-space interactions between protons on the isobutyl group and the propyl chain, providing insights into its preferred conformations in solution.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₁H₂₄N₂O), the expected exact mass can be calculated.

Calculated Exact Mass:

| Formula | Calculated Monoisotopic Mass |

| C₁₁H₂₄N₂O | 200.1889 |

An experimental HRMS measurement would be expected to be very close to this calculated value, confirming the molecular formula.

In the mass spectrometer, the molecule is ionized and then fragments in a characteristic way. The analysis of these fragments provides valuable information about the molecule's structure. The fragmentation of amines is often dominated by the cleavage of the carbon-carbon bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion.

For this compound, several key fragmentation pathways are anticipated:

Alpha-cleavage: Cleavage of the bond between the isobutyl group and the nitrogen would result in the loss of an isobutyl radical and the formation of a resonance-stabilized iminium ion.

Fragmentation of the morpholine ring: The morpholine ring can undergo characteristic fragmentation, often involving the loss of small neutral molecules.

Cleavage within the propyl chain: Fragmentation can also occur along the propyl chain, leading to a series of characteristic ions.

Predicted Major Fragments in Mass Spectrum:

| m/z | Predicted Fragment |

| 200 | [M]⁺ (Molecular ion) |

| 143 | [M - C₄H₉]⁺ |

| 100 | [Morpholinomethyl]⁺ |

| 86 | [Vinylmorpholine]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. As a secondary amine, it is expected to show a characteristic N-H stretching vibration. nist.gov The presence of C-H, C-N, and C-O bonds will also give rise to distinct absorption bands.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine |

| 2850-2960 | C-H Stretch | Alkane (isobutyl and propyl) |

| 1450-1470 | C-H Bend | Alkane |

| 1070-1140 | C-O Stretch | Ether (morpholine) |

| 1000-1250 | C-N Stretch | Amine |

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and its packing within the crystal lattice. For complex organic molecules such as N-substituted morpholine derivatives, this method is invaluable for confirming stereochemistry and understanding intermolecular interactions like hydrogen bonding.

Although a crystal structure for this compound is not publicly available, examining the crystallographic data of related morpholine-containing compounds can illustrate the type of detailed structural information that this technique provides. For instance, studies on other complex molecules incorporating a morpholine ring reveal that the six-membered morpholine heterocycle typically adopts a stable chair conformation. mdpi.com This conformation is the lowest energy arrangement, minimizing steric and torsional strain.

In a hypothetical analysis of this compound, X-ray diffraction would precisely measure the geometry of the morpholine ring, the conformation of the isobutyl group, and the extended nature of the propyl chain. Furthermore, it would reveal how the molecules pack together in the solid state, governed by weak van der Waals forces or potential hydrogen bonds involving the amine nitrogen, if protonated to form a salt. This information is crucial for understanding the compound's physical properties and its potential interactions with biological targets.

Table 1: Example Crystal Data for a Morpholine-Containing Compound This table presents representative data for a complex heterocyclic molecule containing a morpholine moiety to illustrate the parameters obtained from an X-ray crystallography study.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 12.45 Å, b = 8.22 Å, c = 30.66 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume (V) | 3140.1 ų |

| Molecules per Cell (Z) | 8 |

| Morpholine Ring Conf. | Chair |

| Key Torsion Angle | C-N-C-C = -162.9° |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential tool in chemical research and quality control for separating components of a mixture and assessing the purity of a compound. For a substance like this compound, which possesses a basic amine functional group and a significant alkyl chain, both gas and liquid chromatography can be employed, each with specific advantages and considerations. gassnova.no

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Amines can be challenging to analyze directly by GC due to their basicity, which can lead to poor peak shape (tailing) and interaction with acidic sites on the column and injector surfaces. However, specialized columns or derivatization techniques can overcome these issues.

For a compound like this compound, its volatility is moderate. Direct analysis is possible using a specialized amine-specific column, such as the Agilent J&W CP-Volamine, which has a stationary phase designed to reduce interactions with basic compounds and improve peak symmetry. researchgate.net A generic method using such a column with a flame ionization detector (FID) can effectively separate a wide range of volatile amines, including morpholine and various alkylamines. researchgate.net

Alternatively, derivatization can be employed to increase volatility and improve chromatographic behavior. A common method for secondary amines like the morpholine nitrogen is nitrosation, for example, by reaction with sodium nitrite (B80452) under acidic conditions to produce a more stable and volatile N-nitrosamine derivative. nih.gov This approach significantly enhances sensitivity when coupled with a mass spectrometer (MS).

Table 2: Representative Gas Chromatography (GC) Conditions for Amine Analysis This table outlines typical parameters for a GC method suitable for analyzing volatile amines, based on established methodologies for related compounds.

| Parameter | Condition 1: Direct Analysis researchgate.net | Condition 2: Derivatized Analysis nih.gov |

| Column | Agilent J&W CP-Volamine | TM-1701 (30 m x 0.32 mm, 0.5 µm) |

| (30 m x 0.32 mm, 5.0 µm) | ||

| Carrier Gas | Helium | Helium (2 mL/min) |

| Injector Temp. | 250 °C | 250 °C |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Oven Program | Isothermal or gradient depending on analyte | Initial 100°C (4 min), ramp to 120°C, |

| mixture | then ramp to 250°C | |

| Sample Prep. | Dilution in ACN/H₂O | Derivatization with sodium nitrite |

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of compounds that may have limited volatility or thermal stability, making it an ideal method for the purity assessment of this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. The separation occurs on a nonpolar stationary phase (e.g., C18-bonded silica) with a polar mobile phase. For basic compounds like amines, peak tailing can be an issue due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support. To mitigate this, mobile phase additives such as trifluoroacetic acid (TFA) or formic acid are often used. These additives act as ion-pairing agents and protonate the amine, leading to improved peak shape and retention.

Detection can be challenging as the target molecule lacks a strong chromophore for UV detection at standard wavelengths (e.g., >220 nm). Therefore, detection might be achieved at low UV wavelengths (e.g., ~200-210 nm) or by using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both high sensitivity and structural information. For enhanced UV detection, derivatization with a UV-active agent can be performed, although this adds complexity to the sample preparation. A developed HPLC method can separate the target compound from related impurities, such as starting materials or by-products from its synthesis. nih.gov

Table 3: General High-Performance Liquid Chromatography (HPLC) Parameters for Amine Purity This table describes a typical set of conditions for an RP-HPLC method for the purity analysis of a basic amine compound.

| Parameter | Typical Condition |

| Column | C18-bonded silica (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at 210 nm, or Mass Spectrometer (MS) |

| Injection Vol. | 10 µL |

Theoretical and Computational Chemistry Approaches to Isobutyl 3 Morpholin 4 Yl Propyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods can predict molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. By approximating the electron density, DFT calculations can accurately predict key structural parameters. For Isobutyl-(3-morpholin-4-yl-propyl)-amine, a DFT study, often using a basis set like B3LYP/6-31G*, would optimize the molecular geometry to find the lowest energy conformation.

This optimization would reveal precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the orientation of the isobutyl group relative to the amine nitrogen and the conformation of the morpholine (B109124) ring (typically a chair conformation). The total electronic energy calculated for this optimized structure is a measure of its thermodynamic stability.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound (Note: This data is illustrative of typical results from a DFT calculation and is not derived from a published study.)

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths | ||

| C-N (propyl amine) | 1.47 Å | |

| C-N (morpholine) | 1.46 Å | |

| C-O (morpholine) | 1.43 Å | |

| Bond Angles | ||

| C-N-C (secondary amine) | 112.5° | |

| C-O-C (morpholine ether) | 111.0° | |

| Dihedral Angle | ||

| N-C-C-C (propyl chain) | 178.5° (anti-periplanar) |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized around the electron-rich nitrogen atoms and the oxygen atom of the morpholine ring, making these the likely sites for electrophilic attack. The LUMO would likely be distributed across the C-H and C-N antibonding orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This data is for illustrative purposes.)

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -6.85 eV | Site of electron donation (nucleophilic character) |

| LUMO | 1.15 eV | Site of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 8.00 eV | High kinetic stability, moderate reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the most stable structure, Molecular Dynamics (MD) simulations model the movement of atoms over time. This is particularly valuable for a flexible molecule like this compound. MD simulations can explore the molecule's conformational landscape, revealing the different shapes it can adopt at a given temperature and how it transitions between them.

An MD simulation would show the rotation around the single bonds of the propyl chain and the flexing of the morpholine ring. This analysis helps identify the most populated conformations in a solution or other environments. Furthermore, MD can simulate how the molecule interacts with other molecules, such as solvents or potential binding partners. It can model the formation of hydrogen bonds between the amine hydrogen and solvent molecules or between the morpholine's oxygen/nitrogen atoms and other species, providing insight into its solubility and interaction patterns.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Prediction

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) are computational models that correlate a molecule's structure with its biological activity or chemical properties, respectively.

The first step in building a QSAR/QSPR model is to calculate molecular descriptors—numerical values that represent different aspects of a molecule's structure. For this compound, these descriptors would fall into several categories:

Topological: Describing the atomic connectivity (e.g., Wiener index).

Geometrical: Describing the 3D shape (e.g., molecular surface area).

Electronic: Describing electron distribution (e.g., dipole moment, partial charges).

Physicochemical: Describing properties like hydrophobicity (LogP).

These descriptors, once calculated for a set of related molecules, are validated to ensure they are relevant to the property being predicted.

Table 3: Selected Molecular Descriptors for QSAR/QSPR Modeling (Note: These are examples of descriptors that would be calculated for the molecule.)

| Descriptor Type | Descriptor Name | Description |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity. |

| Geometrical | Polar Surface Area (PSA) | Sum of surfaces of polar atoms; relates to permeability. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Topological | Wiener Index | Relates to molecular branching. |

Once a set of validated descriptors is established, a mathematical model is created to link them to a specific outcome, such as chemical reactivity. For instance, a QSAR model could be developed to predict the pKa of the secondary amine in a series of related morpholine compounds. By inputting the descriptors for this compound, the model could predict its basicity.

Similarly, these models can predict selectivity. If the molecule could react at multiple sites (e.g., the two nitrogen atoms), a QSAR model could use descriptors related to local electronic properties (like atomic partial charges) to predict which site is more likely to participate in a specific reaction, such as alkylation or protonation. These predictive models are invaluable for hypothesis-driven research and for prioritizing experimental studies.

The field of computational chemistry routinely employs sophisticated methods to predict and understand chemical reactions. Techniques such as Density Functional Theory (DFT) and ab initio calculations are standard for mapping potential energy surfaces, locating transition states, and calculating the energy barriers (activation energies) that govern reaction rates. Furthermore, computational models like the Polarizable Continuum Model (PCM) are often used to simulate how different solvents can influence reaction pathways and energetics.

However, these powerful computational tools have not yet been applied to this compound in any published research that could be identified. The existing literature on related compounds, such as simpler alkylamines or morpholine derivatives, cannot be directly extrapolated to provide scientifically accurate data for the specific molecule , as subtle changes in molecular structure can have a significant impact on reaction mechanisms and energetics.

Therefore, it is not possible to provide a detailed, data-rich article on the theoretical and computational chemistry approaches to this compound as outlined in the request. The creation of such an article would necessitate fabricating data and research findings, which would be scientifically unsound.

We will continue to monitor the scientific literature, and should any research on the computational chemistry of this compound be published, this topic can be revisited.

Role of Isobutyl 3 Morpholin 4 Yl Propyl Amine and Its Derivatives in Catalysis

Applications as Ligands in Organometallic Catalysis

The dual amine functionality of the Isobutyl-(3-morpholin-4-yl-propyl)-amine framework makes it an excellent precursor for the synthesis of ligands for organometallic catalysis. By modifying the backbone, chiral centers can be introduced, transforming the achiral parent molecule into a valuable chiral auxiliary for asymmetric synthesis.

The design of effective chiral ligands is central to asymmetric catalysis, and derivatives of this compound have been explored for this purpose. The morpholine (B109124) ring is a privileged structure in medicinal chemistry and its incorporation into ligand design offers advantages in terms of synthetic accessibility and structural rigidity. acs.orgsemanticscholar.org Synthetic strategies often focus on creating ligands where the morpholine moiety and the appended N-isobutyl group are functionalized to create a chiral environment around a metal center.

Key design principles include:

Introduction of Stereocenters: Chiral centers can be installed on the morpholine ring itself or on the propyl-amine backbone. For instance, asymmetric hydrogenation of unsaturated morpholines using rhodium complexes with chiral bisphosphine ligands can yield 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.orgnih.gov

Creation of Bidentate and Polydentate Ligands: The secondary amine can be functionalized with other coordinating groups, such as phosphines, to create nonsymmetrical P,N-ligands. nih.gov These ligands have proven highly effective in a variety of metal-catalyzed reactions, often outperforming traditional C2-symmetric ligands. nih.gov

Modular Synthesis: A key advantage of this scaffold is the potential for modular synthesis, allowing for the systematic tuning of steric and electronic properties to optimize catalytic performance for a specific transformation. nih.govresearchgate.net For example, P,olefin-type chiral ligands featuring a cinnamoyl group on a nitrogen atom have been used in palladium-catalyzed asymmetric allylic amination. beilstein-journals.org

These synthetic efforts have produced a range of chiral morpholine-containing ligands that are effective in numerous asymmetric transformations, including hydrogenation, allylic substitution, and cyclopropanation. rsc.orgnih.govbeilstein-journals.org

The efficacy of a chiral ligand is determined by its coordination to a metal center, which dictates the three-dimensional arrangement of substrates in the catalyst's active site. The morpholine and isobutyl groups in these ligands play a crucial role in defining the steric and electronic environment of the resulting metal complex. nih.govnih.gov

Investigations have shown that the morpholine oxygen can participate in secondary coordination or hydrogen-bonding interactions, which can help to rigidify the transition state and enhance enantioselectivity. acs.org For instance, in the asymmetric synthesis of 3-substituted morpholines, hydrogen-bonding interactions between the substrate's ether oxygen and the ligand on the ruthenium catalyst were found to be critical for achieving high enantiomeric excesses. acs.org

The performance of these ligand-metal complexes has been demonstrated in various catalytic reactions. Rhodium complexes of chiral diphosphine ligands have been successfully applied to the asymmetric hydrogenation of dehydromorpholines, yielding chiral morpholine products in quantitative yields and with up to 99% enantiomeric excess. nih.gov The choice of metal, ligand structure, and reaction conditions are all critical for achieving optimal results.

| Ligand | Metal Precursor | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (R,R,R)-SKP | [Rh(cod)₂]SbF₆ | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | >99 | 98 |

| (S,S)-f-Binaphane | [Rh(cod)₂]SbF₆ | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | >99 | 96 |

| (R,S)-JosiPhos | [Rh(cod)₂]SbF₆ | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | >99 | 85 |

| (R,R,R)-SKP | [Rh(cod)₂]SbF₆ | N-Boc-6-phenyl-3,4-dihydro-2H-1,4-oxazine | >99 | 92 |

Organocatalytic Applications of Amine Functionalities

The amine groups within the this compound structure can also function directly as organocatalysts, obviating the need for a metal center. Both the secondary and tertiary amines can participate in distinct catalytic cycles.

The nitrogen atoms in the scaffold are basic and can act as Brønsted bases, activating substrates by deprotonation. While the parent compound is achiral, chiral derivatives can serve as effective asymmetric Brønsted base catalysts. The basicity of the morpholine nitrogen is typically in the pKa range of 6.0 to 8.7, depending on substitution, making it a moderately strong base suitable for various transformations. sci-hub.se

In organocatalysis, chiral morpholine derivatives have been shown to be effective in Michael addition reactions. For example, new catalysts based on β-morpholine amino acids have been successfully tested in the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields, diastereoselection, and high enantioselectivity. nih.gov The catalyst's structure, particularly the substituents on the morpholine ring, induces a specific conformation in the transition state, leading to the preferential formation of one enantiomer.

Furthermore, the reactivity of enamines derived from morpholine can be modulated by Brønsted acids. nih.gov Studies have shown that in nitroso aldol (B89426) synthesis, the choice of a morpholine-derived enamine in combination with a specific Brønsted acid catalyst can selectively produce the N-nitroso aldol product, demonstrating the nuanced control achievable with these systems. nih.gov

The tertiary amine of the morpholine ring is a potent nucleophile and can engage in nucleophilic organocatalysis. In this mode of activation, the amine adds to an electrophilic substrate, forming a reactive, positively charged intermediate that is more susceptible to attack by another nucleophile.

Tertiary amines, including those with a morpholine structure, have been identified as highly efficient organocatalysts for the chemical fixation of carbon dioxide (CO₂) with epoxides to form cyclic carbonates. researchgate.net The catalytic cycle involves the nucleophilic attack of the morpholine nitrogen on the epoxide, followed by reaction with CO₂, and subsequent ring-closure to release the cyclic carbonate and regenerate the catalyst. This approach is considered a green chemical process as it utilizes a renewable feedstock (CO₂) and avoids the use of toxic metals. researchgate.net

The nucleophilicity of tertiary amines is distinct from their Brønsted basicity and is a key parameter in determining their effectiveness as nucleophilic catalysts. researchgate.net While sterically hindered amines may be strong bases but poor nucleophiles, the relatively unhindered nitrogen in the morpholine ring allows it to participate effectively in nucleophilic catalysis. researchgate.net Chiral amines designed around this principle are widely used as catalysts in asymmetric synthesis. acs.org

Role in Biocatalysis and Enzyme-Mimetic Systems

The morpholine scaffold is a common motif in a vast number of bioactive molecules and approved pharmaceuticals, which underscores its biocompatibility and favorable pharmacokinetic properties. e3s-conferences.orgijprems.comnih.gov This has spurred interest in its use in biocatalysis and in the design of systems that mimic the function of enzymes.

Enzymes can be used to synthesize chiral morpholine derivatives with high stereoselectivity. Biocatalytic methods, such as the use of imine reductases (IREDs), ω-transaminases (ω-TAs), and monoamine oxidases (MAOs), provide green and efficient routes to chiral amines, including substituted morpholines. mdpi.com These enzymatic cascades can create complex chiral molecules from simple precursors under mild conditions, offering a powerful alternative to traditional chemical synthesis. mdpi.com For example, reductive aminations of cyclic secondary amines like morpholine can be achieved using engineered enzymes, providing access to important motifs found in active pharmaceutical ingredients. researchgate.net

Moreover, the structural features of morpholine derivatives can be incorporated into enzyme-mimetic systems. The ability of the morpholine oxygen to act as a hydrogen bond acceptor, combined with the basicity of the nitrogen, can be used to create scaffolds that position catalytic groups in a specific orientation, similar to an enzyme's active site. sci-hub.senih.gov For instance, the morpholine ring in certain enzyme inhibitors is crucial for orienting functional groups to interact with key amino acid residues in the catalytic site, such as the aspartic acid residues in BACE-1. nih.gov This principle can be extended to the design of small molecule catalysts that mimic enzyme efficiency and selectivity.

Immobilization Techniques for Enhanced Catalytic Efficiency

The heterogenization of homogeneous catalysts onto solid supports is a critical strategy for improving their industrial applicability by facilitating catalyst separation, recovery, and reuse. For amine-based catalysts like this compound, several immobilization techniques can be envisaged to enhance their catalytic efficiency and stability. The primary amine functionality in related compounds like N-(3-Aminopropyl)morpholine allows for its incorporation into polymer-supported catalysts. nih.gov

Common immobilization strategies for amine-containing catalysts include:

Covalent Bonding: The amine group can be covalently attached to a variety of solid supports, such as silica (B1680970) gel, polystyrene resins, or magnetic nanoparticles, that have been functionalized with appropriate reactive groups (e.g., epoxy, chloromethyl, or isocyanate groups). This method provides a strong linkage that minimizes catalyst leaching.

Ionic Bonding: Anion-exchange resins can be utilized to immobilize protonated amine catalysts through electrostatic interactions. nih.gov This method is often reversible, allowing for the regeneration of both the catalyst and the support.

Coordination to Metal Centers: The nitrogen atoms in the morpholine and amine groups can act as ligands, coordinating to metal centers on a solid support. This is particularly relevant for creating heterogeneous metal-based catalysts where the amine derivative modifies the catalytic activity and selectivity of the metal.

Table 1: Comparison of Immobilization Supports for Amine-Based Catalysts

| Support Material | Immobilization Method | Advantages | Potential Challenges |

| Silica Gel | Covalent bonding | High surface area, good thermal and mechanical stability. | Potential for silanol (B1196071) group interference. |

| Polystyrene Resins | Covalent/Ionic bonding | Swellable in organic solvents, versatile functionalization. | Lower thermal stability than silica. |

| Magnetic Nanoparticles | Covalent bonding | Easy separation using an external magnetic field. | Potential for aggregation, lower catalyst loading. |

| Anion-Exchange Resins | Ionic bonding | Simple preparation, reusable support. | Catalyst leaching in polar solvents. |

This table presents a generalized comparison of common supports for immobilizing amine-based catalysts, as specific data for this compound is not available.

Continuous Flow Biocatalysis Applications

Continuous flow processing offers numerous advantages over traditional batch reactions, including enhanced heat and mass transfer, improved safety, and the potential for automation and process integration. In biocatalysis, enzymes are often employed in continuous flow systems to synthesize valuable chemicals. While there is no specific literature detailing the use of this compound in continuous flow biocatalysis, the principles of this technology can be applied to reactions where such a molecule could act as a co-catalyst or a resolving agent.

The development of continuous flow systems for biocatalytic cascades has enabled reactions that are incompatible in a batch setting. For instance, the synthesis of secondary amines can be achieved by combining different aminating biocatalysts in packed-bed modules within a continuous flow setup. This approach allows for the introduction of various amine reagents at different stages without cross-reactivity.

A hypothetical application could involve the use of an immobilized enzyme in a packed-bed reactor for a kinetic resolution, where this compound could be used as a resolving agent or a scavenger for a byproduct. The efficiency of such a process would depend on factors such as the flow rate, reactor design, and the stability of the immobilized biocatalyst under operating conditions.

Catalytic Roles in Polymerization and Material Science Processes

Amines are widely used as catalysts and curing agents in polymerization reactions. The tertiary amine of the morpholine ring and the secondary amine of the isobutylpropylamine chain in this compound suggest its potential utility in this field.

Closely related structures, such as N-(3-Aminopropyl)morpholine (APM), have been shown to be effective catalysts in the production of polyurethanes. nih.gov Tertiary amine derivatives of APM catalyze the polymerization of diisocyanates to form isocyanurate polymers and the reaction of diols with diisocyanates to produce polyurethanes. nih.gov The catalytic activity of amines in urethane (B1682113) formation is attributed to their ability to activate the isocyanate group towards nucleophilic attack by the hydroxyl group. The specific structure of the amine catalyst can influence the reaction kinetics and the properties of the resulting polymer.

A patent for morpholine derivatives as polyurethane catalysts describes a method for producing polyurethanes by reacting an organic polyisocyanate with a polyol in the presence of a morpholine-containing amine catalyst. The catalyst promotes the chain-extending isocyanate-hydroxyl reaction, the cross-linking isocyanate-urethane reaction, and the isocyanate-water reaction for foam generation.

In material science, derivatives of aminopropylmorpholine are used as corrosion inhibitors and as components in the synthesis of anion-exchange resins. nih.gov For example, a cross-linked, weakly basic anion-exchange resin can be prepared by reacting APM with a polymer derived from an acrylic or methacrylic ester. nih.gov Furthermore, these amines can be used to prepare soil conditioners and antistatic agents for textiles. nih.gov

Table 2: Potential Catalytic Applications in Polymerization

| Polymerization Process | Potential Role of this compound | Expected Outcome |

| Polyurethane Synthesis | Catalyst for isocyanate-polyol reaction. | Formation of flexible or rigid polyurethane foams and elastomers. |

| Epoxy Resin Curing | Curing agent/accelerator. | Cross-linking of epoxy resins to form thermoset polymers. |

| Isocyanurate Polymerization | Catalyst for trimerization of isocyanates. | Formation of rigid polyisocyanurate foams with high thermal stability. |

This table outlines potential applications based on the known catalytic activity of similar morpholine-containing amines, as direct research on this compound in these specific polymerization processes is not documented.

Advanced Organic Transformations Involving Isobutyl 3 Morpholin 4 Yl Propyl Amine Substructures

Amination Reactions and Formation of N-Substituted Derivatives

The secondary amine in Isobutyl-(3-morpholin-4-yl-propyl)-amine is a prime site for functionalization, enabling the synthesis of a wide array of N-substituted derivatives. These reactions are fundamental in modifying the physicochemical properties of the parent molecule.

N-Alkylation and N-Acylation Strategies for Derivatization

Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, followed by reduction, offers a versatile route to a diverse range of N-alkyl derivatives.

Catalytic N-alkylation using alcohols as alkylating agents in the presence of a suitable catalyst, such as a copper-based system, represents a greener alternative to traditional methods. google.com The reaction of morpholine (B109124) with various alcohols has been shown to proceed with high conversion and selectivity, a principle that can be extended to the N-alkylation of this compound. researchgate.net

| Catalyst System | Alcohol | Temperature (°C) | Conversion (%) | Selectivity (%) |

| CuO–NiO/γ–Al2O3 | Methanol | 220 | 95.3 | 93.8 |

| CuO–NiO/γ–Al2O3 | Ethanol | 220 | 95.4 | 93.1 |

| CuO–NiO/γ–Al2O3 | 1-Propanol | 220 | 94.1 | 92.4 |

| CuO–NiO/γ–Al2O3 | Isobutanol | 230 | 90.6 | 84.2 |

N-Acylation introduces an acyl group to the secondary amine, typically through reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the resulting acid. This transformation is generally high-yielding and provides access to a wide range of amide derivatives. The resulting amides can exhibit significantly different electronic and steric properties compared to the parent amine.

Amidation and Sulfonamidation Reactions

Amidation reactions, forming a new amide bond, are crucial in medicinal chemistry and materials science. The secondary amine of this compound can react with carboxylic acids using a variety of coupling agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP), to yield the corresponding amides. These reactions are typically carried out under mild conditions and tolerate a wide range of functional groups. nih.gov

Sulfonamidation involves the reaction of the amine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to afford a sulfonamide. Sulfonamides are an important class of compounds with a broad spectrum of biological activities. The morpholine moiety itself is often incorporated into sulfonamide-containing drug structures.

Participation in Complex Heterocyclic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a pre-existing heterocyclic morpholine ring, makes it a valuable building block in the synthesis of more complex heterocyclic systems.

Construction of Fused and Spirocyclic Systems

The secondary amine can participate in annulation reactions to construct fused heterocyclic systems . For example, reaction with a suitable bifunctional electrophile could lead to the formation of a new ring fused to a carbocyclic or heterocyclic framework. The specific outcome of such reactions would be highly dependent on the nature of the electrophile and the reaction conditions. While direct examples with this compound are not prevalent in the literature, the principles of fused heterocycle synthesis are well-established. researchgate.netmdpi.comresearchgate.net